molecular formula C19H31B2NO5S B2499269 3-(Dimethylaminocarbonyl)thiopene-2,5-diboronic acid pinacol ester CAS No. 2377610-14-3

3-(Dimethylaminocarbonyl)thiopene-2,5-diboronic acid pinacol ester

Cat. No. B2499269
CAS RN: 2377610-14-3
M. Wt: 407.14
InChI Key: PPEZWPFHWRUBCW-UHFFFAOYSA-N
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Description

“3-(Dimethylaminocarbonyl)thiopene-2,5-diboronic acid pinacol ester” is a chemical compound with the CAS Number: 2377610-14-3 . It has a molecular weight of 408.15 and its molecular formula is C19H31B2NO5S .

It should be stored at a temperature between 2 and 8 degrees Celsius . More detailed physical and chemical properties are not available in the current literature.

Scientific Research Applications

1. Synthesis and Chemical Properties

3-(Dimethylaminocarbonyl)thiopene-2,5-diboronic acid pinacol ester is utilized in various synthetic routes, demonstrating its versatility in organic synthesis. Shirakawa et al. (2004) and Shirakawa et al. (2005) explored synthetic routes to (E)-1-alkenylboronic acid pinacol esters, revealing their stability and resistance to air, moisture, and chromatography, highlighting their potential in complex organic synthesis processes. Similarly, Matteson and Tripathy (1974) discussed the condensation of triborylmethide ions with ketones or aldehydes to form alkene-1,1-diboronic esters, showcasing the compound's role in facilitating reactions and forming useful synthetic intermediates.

2. Polymer Synthesis and Modification

The compound's role extends to the synthesis and modification of polymers. Jayakannan, Van Dongen, and Janssen (2001) utilized thiophenebisboronic derivatives, including esters, in Suzuki polycondensations to create well-defined alternating thiophene−phenylene copolymers. This demonstrates the compound's utility in tailoring the molecular structure of polymers, influencing their properties and potential applications. Additionally, Nojima et al. (2016) reported the Suzuki-Miyaura coupling polymerization involving arylenediboronic acid esters, leading to high-molecular-weight π-conjugated polymers with boronic acid esters at both ends, indicating its importance in advanced polymer synthesis.

3. Catalysis and Reaction Mechanisms

The compound is instrumental in catalysis and understanding reaction mechanisms. Wołek, Świątkowski, and Kudelko (2022) synthesized novel quinazolinylphenyl-1,3,4-thiadiazole conjugates using boronic acid pinacol ester in Suzuki cross-coupling reactions. This research underscores the compound's critical role in facilitating complex chemical reactions and forming compounds with potential pharmaceutical applications. Shoji et al. (2017) discovered that arylboronic esters exhibit long-lived room-temperature phosphorescence, suggesting the compound's potential in understanding and harnessing phosphorescent properties for various applications.

4. Material Science and Engineering

This compound finds applications in material science and engineering. Cambre, Roy, and Sumerlin (2012) conducted a detailed study of block copolymers containing boronic acid pinacol ester, revealing its role in tuning the pH- and sugar-responsive behavior of polymers. This finding is significant for developing smart materials with specific, tunable responses to environmental stimuli.

5. Environmental and Stability Considerations

The compound's environmental stability and reactivity are also areas of study. Achilli et al. (2013) investigated the hydrolysis of phenylboronic pinacol esters, including their susceptibility at physiological pH. This research is vital for understanding the stability and potential degradation pathways of these compounds, especially when considering pharmaceutical and environmental applications.

References

  • Shirakawa, K., Arase, A., & Hoshi, M. (2004). Preparation of (E)-1-Alkenylboronic Acid Pinacol Esters via Transfer of Alkenyl Group from Boron to Boron. Synthesis.
  • Shirakawa, K., Arase, A., & Hoshi, M. (2005). Preparation of (E)‐1‐Alkenylboronic Acid Pinacol Esters via Transfer of Alkenyl Group from Boron to Boron. ChemInform.
  • Matteson, D., & Tripathy, P. B. (1974). Alkene-1,1-diboronic esters from the condensation of triborylmethide anions with ketones or aldehydes. Journal of Organometallic Chemistry.
  • Jayakannan, M., Van Dongen, J. V., & Janssen, R. (2001). Mechanistic aspects of the Suzuki polycondensation of Thiophenebisboronic derivatives and diiodobenzenes analyzed by MALDI-TOF mass spectrometry. Macromolecules.
  • Nojima, M., Kosaka, K., Kato, M., Ohta, Y., & Yokozawa, T. (2016). Alternating Intramolecular and Intermolecular Catalyst-Transfer Suzuki-Miyaura Condensation Polymerization: Synthesis of Boronate-Terminated π-Conjugated Polymers Using Excess Dibromo Monomers. Macromolecular Rapid Communications.
  • Wołek, B., Świątkowski, M., & Kudelko, A. (2022). Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjugates. Catalysts.
  • Shoji, Y., Ikabata, Y., Wang, Q., Nemoto, D., Sakamoto, A., Tanaka, N., Seino, J., Nakai, H., & Fukushima, T. (2017). Unveiling a New Aspect of Simple Arylboronic Esters: Long-Lived Room-Temperature Phosphorescence from Heavy-Atom-Free Molecules. Journal of the American Chemical Society.
  • Cambre, J., Roy, D., & Sumerlin, B. (2012). Tuning the Sugar-Response of Boronic Acid Block Copolymers. Journal of Polymer Science Part A.
  • Achilli, C., Ciana, A., Fagnoni, M., Balduini, C., & Minetti, G. (2013). Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. Central European Journal of Chemistry.

properties

IUPAC Name

N,N-dimethyl-2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31B2NO5S/c1-16(2)17(3,4)25-20(24-16)13-11-12(15(23)22(9)10)14(28-13)21-26-18(5,6)19(7,8)27-21/h11H,1-10H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPEZWPFHWRUBCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(S2)B3OC(C(O3)(C)C)(C)C)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31B2NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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